Cas no 2010-15-3 (3-phenyl-2-sulfanylideneimidazolidin-4-one)

3-phenyl-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Imidazolidinone,3-phenyl-2-thioxo-
- Phenylthiohydantoin-glycine
- 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- PTH-GLYCINE
- (E)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide
- 1-phenyl-2-thiohydantoin
- 3-(phenyl)-2-thioxo-4-imidazolidinone
- 3-PHE
- 3-phenyl-2-thioguidanthion
- 3-phenyl-2-thio-hydantoi
- 3-Phenyl-2-thiohydantoin
- 3-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE
- 3-phenyl-2-thioxoimidazolidin-4-one
- 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one
- glycine,3-phenyl-2-thiohydantoin
- phenylthiohydantoin
- PHENYLTHIOHYDANTOIN-DL-GLYCINE
- PTH-DL-GLYCINE
- Phenylthiohydantoin glycine
- 4-Imidazolidinone, 3-phenyl-2-thioxo-
- Hydantoin, 3-phenyl-2-thio-
- Glycine, 3-phenyl-2-thiohydantoin
- 3-phenyl-2-sulfanylideneimidazolidin-4-one
- 1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 3-phenyl-2-thioxo-1,3
- 3-phenyl-2-thioxo-1,3-diazolidin-4-one
- ZZRIQDWDJVLELF-UHFFFAOYSA-N
- SCHEMBL2489614
- 2010-15-3
- MFCD00027413
- NCGC00174688-01
- AKOS000305466
- CHEMBL201185
- CAA01015
- DTXSID20879730
- HMS1649E20
- A814244
- Phenylthiohydantoin-glycine, 98%
- SR-01000410650-1
- HMS1537G07
- AE-534/30091006
- NS00046296
- EN300-12518
- 3-Phenyl-2-thioxo-imidazolidin-4-one
- 3-phenyl-2-sulfanylidene-4-imidazolidinone
- P0376
- TimTec1_001195
- W13699
- 12M-008
- SR-01000410650
- Z56799664
- CS-0116944
- BRN 0152535
- ethylbenzofurazan-5-carboxylate
- 2-mercapto-3-phenyl-3,5-dihydro-imidazol-4-one
- AKOS000369745
- EINECS 217-927-3
- FT-0633975
- F0165-0164
- 3-phenyl-2-sulfanylidene-imidazolidin-4-one
- J-509767
- STK973122
- DB-045088
- 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- DTXCID401017737
- 5-24-05-00245 (Beilstein Handbook Reference)
- STK398317
-
- MDL: MFCD00027413
- インチ: 1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
- InChIKey: ZZRIQDWDJVLELF-UHFFFAOYSA-N
- ほほえんだ: S=C1N([H])C([H])([H])C(N1C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 0152535
計算された属性
- せいみつぶんしりょう: 192.03600
- どういたいしつりょう: 192.036
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.39
- ふってん: 292.1°Cat760mmHg
- フラッシュポイント: 130.5°C
- 屈折率: 1.684
- PSA: 64.43000
- LogP: 1.30150
- ようかいせい: 未確定
3-phenyl-2-sulfanylideneimidazolidin-4-one セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H301
- 警告文: P264-P270-P301+P310+P330-P405-P501
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: S36/37/39-S45
- RTECS番号:MU4025000
-
危険物標識:
- 包装等級:III
- セキュリティ用語:6.1(b)
- リスク用語:R23/24/25
- 危険レベル:6.1(b)
- ちょぞうじょうけん:−20°C
- 包装グループ:III
3-phenyl-2-sulfanylideneimidazolidin-4-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-phenyl-2-sulfanylideneimidazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM416596-1g |
4-Imidazolidinone, 3-phenyl-2-thioxo- |
2010-15-3 | 95%+ | 1g |
$128 | 2023-03-07 | |
Enamine | EN300-12518-2.5g |
1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
2010-15-3 | 95.0% | 2.5g |
$224.0 | 2025-03-21 | |
Life Chemicals | F0165-0164-1mg |
3-phenyl-2-sulfanylideneimidazolidin-4-one |
2010-15-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0165-0164-20mg |
3-phenyl-2-sulfanylideneimidazolidin-4-one |
2010-15-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Ambeed | A889086-100mg |
3-Phenyl-2-thioxoimidazolidin-4-one |
2010-15-3 | 98% | 100mg |
$28.0 | 2025-02-21 | |
Ambeed | A889086-1g |
3-Phenyl-2-thioxoimidazolidin-4-one |
2010-15-3 | 98% | 1g |
$94.0 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0376-1G |
Phenylthiohydantoin-glycine |
2010-15-3 | >98.0%(HPLC) | 1g |
¥1795.00 | 2023-09-07 | |
abcr | AB140824-100 mg |
Phenylthiohydantoin-glycine, 98%; . |
2010-15-3 | 98% | 100mg |
€79.80 | 2023-06-24 | |
Enamine | EN300-12518-0.1g |
1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
2010-15-3 | 95.0% | 0.1g |
$43.0 | 2025-03-21 | |
Enamine | EN300-12518-5.0g |
1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
2010-15-3 | 95.0% | 5.0g |
$391.0 | 2025-03-21 |
3-phenyl-2-sulfanylideneimidazolidin-4-one 関連文献
-
A. J. Pepino,M. A. Burgos Paci,W. J. Peláez,G. A. Argüello Phys. Chem. Chem. Phys. 2015 17 12927
-
Yuki Hiruta,Ryosuke Kanazashi,Eri Ayano,Teruo Okano,Hideko Kanazawa Analyst 2016 141 910
-
Steven A. Cohen Analyst 2012 137 1991
-
Elisabeth Rieger,Agnès Dupret-Bories,Laetitia Salou,Marie-Helene Metz-Boutigue,Pierre Layrolle,Christian Debry,Philippe Lavalle,Nihal Engin Vrana Nanoscale 2015 7 9908
-
5. Thermoresponsive-polymer-based materials for temperature-modulated bioanalysis and bioseparationsKenichi Nagase,Teruo Okano J. Mater. Chem. B 2016 4 6381
-
Sushil Jha,Jon D. Silversides,Ross W. Boyle,Stephen J. Archibald CrystEngComm 2010 12 1730
-
A. J. Pepino,W. J. Peláez,M. S. Faillace,N. M. Ceballos,E. L. Moyano,G. A. Argüello RSC Adv. 2014 4 60092
-
Hermes Licea Perez,Venkatraman Junnotula,Dana Knecht,Hong Nie,Yolanda Sanchez,Jeffrey C. Boehm,Catherine Booth-Genthe,Hongxing Yan,Roderick Davis,James F. Callahan Analyst 2014 139 1902
-
Kalyankumar M. Matti,Surya S. Singh,Chandrashekhar J. Savanurmath,Shivayogeppa B. Hinchigeri Photochem. Photobiol. Sci. 2009 8 1364
-
A. G. Iriarte,W. J. Peláez,F. Fül?p,G. A. Argüello RSC Adv. 2015 5 43345
3-phenyl-2-sulfanylideneimidazolidin-4-oneに関する追加情報
3-Phenyl-2-Sulfanylideneimidazolidin-4-One: A Comprehensive Overview
3-Phenyl-2-sulfanylideneimidazolidin-4-one, also known by its CAS number 2010-15-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of imidazolidinones, which are widely studied due to their diverse biological activities and potential applications in drug design. The structure of 3-phenyl-2-sulfanylideneimidazolidin-4-one consists of a five-membered imidazolidinone ring with a phenyl group at the 3-position and a sulfinylidene group at the 2-position, contributing to its unique chemical properties.
The synthesis of 3-phenyl-2-sulfanylideneimidazolidin-4-one has been explored through various methods, including condensation reactions and cyclization processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, making it more accessible for research and industrial applications. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction process, demonstrating the feasibility of producing this compound under mild conditions.
In terms of biological activity, 3-phenyl-2-sulfanylideneimidazolidin-4-one has shown promising results in anti-inflammatory and antioxidant assays. Its ability to inhibit inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential applications in the development of anti-inflammatory drugs. Furthermore, the compound exhibits significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The pharmacokinetic profile of 3-phenyl-2-sulfanylideneimidazolidin-4-one has also been investigated, revealing moderate bioavailability and acceptable metabolic stability. These findings are crucial for its potential use as a therapeutic agent, as they indicate that the compound can be effectively absorbed and retained in the body without rapid degradation.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 3-phenyl-2-sulfanylideneimidazolidin-4-one. These studies have provided insights into its binding interactions with various protein targets, such as kinases and proteases. The results suggest that the compound has a high affinity for these targets, further supporting its potential as a lead compound in drug discovery.
In addition to its pharmacological applications, 3-phenyl-2-sulfanylideneimidazolidin-4-one has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material, demonstrating promising results in preliminary experiments.
The environmental impact of 3-phenyl-2-sulfanylideneimidazolidin
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